molecular formula C23H27N3O4S B459815 3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-18-1

3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459815
CAS No.: 445269-18-1
M. Wt: 441.5g/mol
InChI Key: KXFQWCBFAWGZPL-UHFFFAOYSA-N
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Description

This compound is a thienoquinoline carboxamide derivative with the molecular formula C₂₃H₂₇N₃O₄S and a monoisotopic mass of 441.172227 Da . Its structure features a 3-amino-substituted tetrahydrothienoquinoline core, an ethyl group at position 6, and a 3,4,5-trimethoxyphenyl carboxamide moiety.

Properties

IUPAC Name

3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-5-12-6-7-16-13(8-12)9-15-19(24)21(31-23(15)26-16)22(27)25-14-10-17(28-2)20(30-4)18(11-14)29-3/h9-12H,5-8,24H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQWCBFAWGZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation via Gewald Reaction

Functionalization of the Core Structure

Introduction of the Carboxamide Group

The 2-carbonitrile group from the Gewald product is hydrolyzed to a carboxylic acid, followed by activation and coupling with 3,4,5-trimethoxyaniline.

Stepwise Procedure :

  • Hydrolysis : Treat 2-cyano intermediate with 6M HCl at 100°C for 6 hours to yield 2-carboxylic acid.

  • Activation : Convert acid to acid chloride using thionyl chloride (SOCl2) in dichloromethane.

  • Amidation : React acid chloride with 3,4,5-trimethoxyaniline in tetrahydrofuran (THF) with triethylamine as base.

Alternative Method :

  • Direct coupling using EDCl/HOBt in dimethylformamide (DMF) at 0°C to room temperature.

Optimization of Stereochemistry and Yield

Purification Techniques

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) to isolate the carboxamide product.

  • Recrystallization : Methanol/water mixture to enhance purity.

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Yield Source
Thiophene formationGewald reactionCyanoacetamide, S8, morpholine65–70%
Quinoline annulationFriedländer reactionH2SO4, 110°C, 8h58%
Carboxamide couplingEDCl/HOBt mediationDMF, 0°C to rt, 12h82%

Challenges and Mitigation Strategies

Solubility Issues

The planar thienoquinoline core predisposes the compound to poor solubility, complicating purification. Strategies include:

  • Prodrug Approaches : Temporarily introducing solubilizing groups (e.g., esters) during synthesis.

  • Co-solvents : Using DMSO/water mixtures for reactions.

Byproduct Formation

  • Mitigation : Strict temperature control during Friedländer annulation minimizes dimerization.

Industrial-Scale Considerations

Patent data reveals scalable adaptations:

  • Continuous Flow Reactors : For high-throughput cyclocondensation.

  • Catalyst Recycling : CuI recovery in N-arylation steps reduces costs .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit promising anticancer properties. In particular:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer progression or induce apoptosis in cancer cells. For example, studies have shown that related compounds can effectively target human tumor cell lines such as KB and HepG2/A2 with low IC50 values .
  • Case Studies : A study demonstrated that certain derivatives exhibited potent activity against various cancer cell lines with IC50 values significantly lower than established chemotherapeutics like Camptothecin .

Antifungal Properties

The compound has also been investigated for its antifungal activity. Research has shown that thienoquinoline derivatives can inhibit the growth of fungal pathogens by disrupting their cellular processes. This application is particularly relevant in the context of increasing antifungal resistance seen in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects:

  • Substituent Effects : The presence of methoxy groups on the phenyl ring enhances the compound's lipophilicity and biological activity by facilitating better interaction with biological targets.
  • Comparative Analysis : A comparative study of similar compounds indicates that modifications to the thienoquinoline core can lead to variations in potency and selectivity against different cancer types .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic methodologies have been reported:

  • Synthetic Pathways : Recent advancements have highlighted novel synthetic routes that improve the efficiency of producing this compound and its analogs.
  • Derivatives Exploration : Exploring derivatives with different substituents can lead to new compounds with enhanced therapeutic profiles.

Future Perspectives

The ongoing research into this compound suggests several future directions:

  • Clinical Trials : Further investigation through clinical trials is necessary to establish safety and efficacy profiles.
  • Combination Therapies : Studying its effects in combination with other anticancer agents could lead to synergistic therapies that enhance treatment outcomes.
  • Mechanistic Studies : Detailed mechanistic studies will help elucidate the specific pathways affected by this compound.

Mechanism of Action

The mechanism of action of 3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s trimethoxyphenyl group is known to enhance its binding affinity and specificity, contributing to its bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Activity Trends

  • 3,4,5-Trimethoxyphenyl vs. 3,5-Dimethoxyphenyl: The target compound’s trimethoxy group likely provides stronger hydrophobic interactions compared to the dimethoxy analog . Methoxy groups are known to enhance binding to ATP-binding pockets in kinases or viral capsid proteins .
  • Ethyl vs.
  • Electron-Withdrawing Groups (Cl, CF₃): These substituents, as seen in , could improve metabolic stability but may reduce solubility, a common challenge in thienoquinoline derivatives .

Pharmacokinetic and Solubility Considerations

  • Solubility : The target compound’s trimethoxyphenyl group may contribute to low aqueous solubility, a limitation observed in VGTI-A3 (parent of VGTI-A3-03) .
  • Metabolic Stability : Ethyl and methoxy groups are less prone to oxidative metabolism compared to benzothiazole or trifluoromethyl groups, suggesting the target compound may have a longer half-life than or .

Biological Activity

3-Amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique thienoquinoline core and multiple methoxy groups on the phenyl ring. Its molecular formula is C23H27N3O4SC_{23}H_{27}N_{3}O_{4}S with a molecular weight of approximately 427.54 g/mol. The structural formula is represented as follows:

IUPAC Name 3amino6ethylN(3,4,5trimethoxyphenyl)5,6,7,8tetrahydrothieno[2,3b]quinoline2carboxamide\text{IUPAC Name }3-\text{amino}-6-\text{ethyl}-N-(3,4,5-\text{trimethoxyphenyl})-5,6,7,8-\text{tetrahydrothieno}[2,3-b]\text{quinoline}-2-\text{carboxamide}

Antimicrobial Activity

Research indicates that compounds within the thienoquinoline class exhibit significant antimicrobial properties. The specific compound under investigation has shown promising results against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)64 μg/mL
Escherichia coli (E. coli)128 μg/mL
Bacillus subtilis (B. subtilis)>256 μg/mL
Pseudomonas aeruginosa (P. aeruginosa)>256 μg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria like S. aureus while exhibiting weaker activity against Gram-negative bacteria such as E. coli and P. aeruginosa .

Cytotoxicity Studies

Cytotoxicity was assessed using the MTT assay on mouse macrophage cell lines (RAW 264.7). The compound demonstrated low cytotoxicity with IC50 values comparable to standard antibiotics like ampicillin and gentamicin:

CompoundIC50 (μg/mL)
3-Amino-6-ethyl...98.2
Ampicillin~100
Gentamicin~60

These findings indicate a favorable safety profile for further development in clinical applications .

The exact mechanism of action for this compound is still under investigation; however, it is believed to involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. The presence of multiple functional groups enhances its ability to interact with biological targets effectively.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on a series of thienoquinoline derivatives demonstrated that structural modifications could enhance antibacterial activity significantly. The incorporation of methoxy groups was found to increase lipophilicity and improve membrane penetration in bacterial cells .
  • Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects of similar compounds in various cancer cell lines showed that modifications at the amino group position could lead to increased selectivity towards cancer cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic core?

Methodological Answer: A multi-step approach is recommended, leveraging tandem reactions (e.g., Knoevenagel-Michael addition followed by intramolecular cyclization). For example, refluxing intermediates in ethanol with catalytic piperidine (5–10 mol%) under inert atmosphere can enhance yield . Reaction conditions (solvent polarity, temperature, and catalyst choice) should be systematically screened using Design of Experiments (DoE) to optimize regioselectivity. Key intermediates should be purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

StepConditionsYield (%)Reference
CyclizationEthanol, piperidine, reflux (3 h)65–75
AlkylationDME, 60°C, 12 h55–60

Q. How should researchers characterize the crystalline structure to confirm regioselectivity?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. Crystals grown via slow evaporation (solvent: dichloromethane/methanol) should be analyzed for space group symmetry (e.g., monoclinic P2₁/c) and lattice parameters (a, b, c, β). Compare bond angles and torsion angles with computational models (DFT-optimized geometries) to validate regiochemistry .

Q. What solvent systems and storage conditions maintain stability during handling?

Methodological Answer: Use anhydrous DMSO or DMF for solubility in biological assays. For long-term storage, keep the compound in airtight containers under nitrogen at –20°C. Avoid exposure to moisture or light, as the 3,4,5-trimethoxyphenyl group may undergo oxidative demethylation .

Q. Which analytical techniques are effective for purity assessment?

Methodological Answer: Combine orthogonal methods:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 20 min), UV detection at 254 nm.
  • LC-MS : ESI+ mode to confirm molecular ion ([M+H]⁺) and rule out byproducts.
  • ¹H/¹³C NMR : Monitor methoxy proton singlet (δ 3.7–3.9 ppm) and thienoquinoline aromatic signals .

Q. How does the 3,4,5-trimethoxyphenyl substituent influence electronic configuration?

Methodological Answer: The trimethoxy group enhances electron density via resonance, stabilizing the carboxamide moiety. Use Hammett substituent constants (σₚ = –0.12 for OMe) to predict reactivity. Cyclic voltammetry can quantify oxidation potentials, correlating with metabolic stability .

Advanced Research Questions

Q. How can computational reaction path searches optimize synthetic protocols?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Use ICReDD’s reaction path search tools to predict solvent effects and catalytic roles. Experimental validation should follow a feedback loop: computational predictions → kinetic experiments → refinement of models .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

Methodological Answer: Discrepancies may arise from differential metabolic activation (e.g., cytochrome P450 isoforms). Use isotopic labeling (¹⁴C at the ethyl group) to track metabolite formation via LC-MS/MS. Orthogonal assays (e.g., thermal shift for target engagement vs. cell viability) can decouple off-target effects .

Q. What crystallographic parameters indicate polymorphic forms affecting pharmacology?

Methodological Answer: Compare lattice energy (calculated via PIXEL method) and packing motifs (e.g., herringbone vs. layered). Polymorphs with higher density (>1.3 g/cm³) often exhibit slower dissolution rates, impacting bioavailability. Variable-temperature XRD can assess thermal stability .

Q. How to design isotopic labeling experiments for metabolic pathway tracing?

Methodological Answer: Synthesize a deuterated analog (e.g., ⁶-d₂-ethyl group) using D₂O/NaBD₄ reduction. Administer in vitro (hepatocytes) and monitor via HR-MS/MS for glutathione adducts or oxidized metabolites. Compare with unlabeled compound to quantify kinetic isotope effects .

Q. What quantum chemical parameters correlate with target binding selectivity?

Methodological Answer: Calculate frontier molecular orbitals (HOMO/LUMO gaps) to predict electrophilic/nucleophilic hotspots. Molecular dynamics (MD) simulations (AMBER force field) can model ligand-receptor binding entropy. Validate with SPR (surface plasmon resonance) to measure KD values .

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